8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione family, characterized by a bicyclic core structure with nitrogen atoms at strategic positions. The molecule features methyl groups at positions 1, 3, and 7, and an ethylamino linker at position 8 connecting to a 3-chloro-4-methoxyphenyl substituent. The chloro and methoxy groups on the aromatic ring modulate electronic properties and bioavailability, while the ethyl spacer balances flexibility and steric constraints for optimal binding .
Properties
IUPAC Name |
6-[2-(3-chloro-4-methoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-11-10-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(11)8-7-21-12-5-6-14(29-4)13(20)9-12/h5-6,9-10,21H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYYWWYVQPJDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with significant potential in medicinal chemistry. Its structural characteristics suggest a diverse range of biological activities, particularly in the context of anticancer properties and enzyme inhibition.
- Molecular Formula : C19H21ClN6O3
- Molecular Weight : 416.9 g/mol
- CAS Number : 923152-15-2
- Structural Features : The compound features an imidazo[2,1-f]purine core which is known for its biological relevance.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its effects on various cancer cell lines and its mechanism of action as an enzyme inhibitor.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit critical kinases involved in cancer progression such as CDK (cyclin-dependent kinases), which are pivotal in cell cycle regulation. This inhibition can lead to G1/S phase arrest and subsequent apoptosis in cancer cells.
-
Cell Line Studies : In vitro studies have shown that derivatives of imidazo[2,1-f]purines can significantly reduce cell viability in various cancer cell lines. For example:
- HepG2 (liver cancer)
- HCT116 (colon cancer)
- PC-3 (prostate cancer)
Table 1 summarizes the IC50 values of related compounds compared to doxorubicin:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Doxorubicin | HepG2 | 0.6 |
| Compound A | HepG2 | 0.3 |
| Compound B | HCT116 | 5.9 |
| Compound C | PC-3 | 6.6 |
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for several enzymes involved in tumor growth and metastasis:
- Tyrosine Kinases : These enzymes are often overexpressed in cancers and are critical targets for therapeutic intervention.
- Phosphodiesterases : Inhibition may enhance intracellular signaling pathways that promote apoptosis in cancer cells.
Case Studies
Several studies have highlighted the efficacy of similar imidazo[2,1-f]purines:
- Study on Pyrido[2,3-d]pyrimidines : A review indicated that modifications to the pyrimidine scaffold can enhance anticancer activity significantly. Compounds with similar substitutions to those found in our target compound exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin .
- In Vivo Models : Animal studies involving imidazo[2,1-f]purines have demonstrated tumor regression when administered alongside standard chemotherapy agents.
Comparison with Similar Compounds
a) Position 8 Substituents
- 8-{2-[(3-Chlorophenyl)Amino]Ethyl}-1,3,6,7-Tetramethyl Derivative (): This analog differs by an additional methyl group at position 6 and a 3-chlorophenyl (vs. 3-chloro-4-methoxyphenyl) moiety.
- 8-(3-((3-Chloro-4-Methoxyphenyl)Amino)Propyl)-1,3,7-Trimethyl Derivative (): Replacing the ethyl linker with a propyl chain increases conformational flexibility, which may improve binding to larger receptor pockets. However, longer chains can also introduce metabolic instability due to oxidative degradation .
b) Halogen and Aromatic Ring Variations
8-(4-Chlorophenyl)-3-(2-Ethoxyethyl)-7-Phenyl Derivative () :
Substitution at position 7 with a phenyl group and position 3 with a 2-ethoxyethyl chain shifts pharmacological activity. The 4-chlorophenyl group at position 8 and ethoxyethyl moiety at position 3 enhance affinity for phosphodiesterases (PDEs) but reduce selectivity for serotonin receptors compared to the target compound .8-(3-Chlorophenyl)-7-(4-Fluorophenyl)-1,3-Dimethyl Derivative () :
Dual halogenation (Cl and F) at positions 8 and 7 improves steric and electronic complementarity for kinase inhibition. The fluorine atom’s electronegativity enhances hydrogen bonding with target proteins, a feature absent in the methoxy-containing target compound .
Pharmacological Profiles and Structure-Activity Relationships (SAR)
a) Antidepressant Activity
- AZ-853 and AZ-861 (): These derivatives feature piperazinylalkyl chains at position 8, enabling potent 5-HT1A receptor partial agonism. The target compound’s ethylamino-aryl group may lack the spatial geometry required for strong 5-HT1A binding but could favor alternative targets like TGF-β receptors .
Compound 9 () :
With a pentyl-piperazinyl group, this analog shows dual 5-HT1A/5-HT7 receptor affinity. The shorter ethyl linker in the target compound may limit such dual activity but improve metabolic stability .
b) Enzyme Inhibition and Selectivity
- PDE4B/PDE10A Inhibition (): Octahydro-isoquinolinylalkyl derivatives exhibit moderate PDE4B inhibition (IC50 ~100 nM), while the target compound’s aryl-ethylamino group may prioritize kinase or TGF-β inhibition over PDEs .
Physicochemical and Pharmacokinetic Properties
- The target compound’s methoxy group improves solubility (LogP ~2.8) compared to ’s purely chlorinated analog (LogP ~3.2) .
- Longer alkyl chains (e.g., propyl in ) increase susceptibility to oxidative metabolism, reducing half-life .
Research Findings and Therapeutic Implications
- Anticancer Potential: Structural analogs in demonstrate TGF-β inhibition, suggesting the target compound’s 3-chloro-4-methoxyphenyl group could similarly disrupt TGF-β signaling in fibrotic or metastatic pathways .
- Neurological Applications: While lacking the piperazine moieties of antidepressants (–19), the target compound’s aromatic and ethylamino groups may support novel mechanisms in anxiety or cognitive disorders .
- Toxicity Profile : Unlike ’s AZ-853 (weight gain, hypotension), the target compound’s simpler substituents may mitigate such side effects, though in vivo studies are needed .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Answer: Optimization involves evaluating reaction parameters such as solvent selection (e.g., dichloromethane or ethanol), temperature control (e.g., 65°C for Huisgen reactions), and catalysts (e.g., CuI with sodium ascorbate for click chemistry). Multi-step protocols may require in situ preparation of intermediates, as seen in azide-alkyne cycloadditions . Purity can be enhanced using column chromatography or recrystallization (e.g., methanol for crystal growth) . Automated synthesis platforms may standardize steps and reduce variability .
Q. What analytical techniques are recommended for structural characterization?
Answer:
- NMR spectroscopy : To confirm substituent positions (e.g., methyl, methoxy groups) and hydrogen bonding interactions .
- Mass spectrometry (MS) : For molecular weight verification (average mass ~400–430 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve regioselectivity ambiguities in the imidazo[2,1-f]purine core, as demonstrated for analogous compounds .
Q. How can in vitro biological activity (e.g., kinase inhibition) be evaluated?
Answer: Use enzymatic assays targeting adenosine receptors or kinases (common for imidazo-purine derivatives). For example:
- Kinase inhibition assays : Measure IC50 values using fluorescence-based ATP competition.
- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assays) .
- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
Q. What strategies ensure compound stability during storage and handling?
Answer:
- Solubility assessment : Use HPLC to determine solubility in DMSO or aqueous buffers (methoxy groups enhance solubility) .
- Degradation studies : Monitor stability under varying pH, temperature, and light via LC-MS.
- Storage : Lyophilized form at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in derivative synthesis?
Answer:
- Density functional theory (DFT) : Calculate transition-state energies to predict reaction pathways (e.g., Huisgen cycloaddition regioselectivity) .
- Molecular docking : Simulate interactions between intermediates and catalysts to optimize substituent positioning .
- Machine learning : Train models on existing regiochemical data from analogous purine derivatives .
Q. What mechanistic insights explain contradictory bioactivity data across studies?
Answer: Contradictions may arise from:
- Substituent effects : The 3-chloro-4-methoxy group alters steric/electronic properties compared to 2,4-dimethoxy analogs, impacting target binding .
- Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration).
- Off-target interactions : Use proteome-wide profiling (e.g., affinity pulldown-MS) to identify unintended targets .
Q. How can in vivo pharmacokinetics be modeled for this compound?
Answer:
- ADME studies : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to track absorption/distribution in rodent models.
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and plasma protein binding data .
Q. What strategies resolve conflicting data on degradation pathways?
Answer:
- Forced degradation studies : Expose the compound to heat, light, and oxidative stress, then compare degradation products via HRMS and NMR .
- Isotope-labeling : Track specific bonds (e.g., ¹⁵N-labeled purine core) to elucidate cleavage mechanisms .
- Cross-study validation : Replicate conditions from conflicting reports using standardized protocols .
Q. How can structure-activity relationships (SAR) guide analog design?
Answer:
- Core modifications : Compare activity of imidazo[2,1-f]purine vs. pyrazolo[4,3-e]triazolo-pyrimidine derivatives .
- Substituent libraries : Synthesize analogs with halogens (e.g., fluoro, bromo) or alkyl chains at the 8-position to assess hydrophobicity effects .
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate electrostatic/steric fields with bioactivity .
Q. What in silico tools predict off-target effects or toxicity?
Answer:
- ToxCast/Tox21 databases : Screen for endocrine disruption or hepatotoxicity using high-throughput toxicogenomics .
- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic activation .
- AI-driven platforms : Tools like CovaDOTS predict covalent binding risks by analyzing electrophilic groups (e.g., chloroethyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
